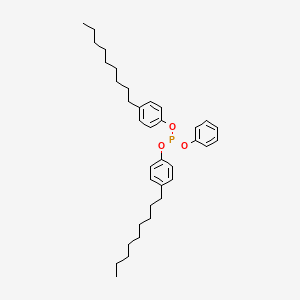

Bis(4-nonylphenyl) phenyl phosphite

Description

Overview of Organophosphite Stabilizers in Polymer Systems

Organophosphite stabilizers are a crucial class of additives known as secondary antioxidants. amfine.com Their principal function is to safeguard polymers against degradation during demanding conditions, particularly the high temperatures encountered during melt processing operations like extrusion and injection molding. amfine.compqri.org The primary mechanism of polymer degradation is auto-oxidation, a free-radical chain reaction that is initiated and propagated by the decomposition of hydroperoxides (ROOH), which are themselves products of initial oxidation.

Organophosphites intervene in this cycle by efficiently decomposing these hydroperoxides into stable, non-radical products, typically alcohols. google.com This reaction involves the oxidation of the trivalent phosphorus (P(III)) in the phosphite (B83602) to a pentavalent state (P(V)), forming a phosphate (B84403) ester. wikipedia.orglife-trialkyl.eu By eliminating hydroperoxides, phosphites prevent the formation of highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals, thus suppressing the chain-branching step of degradation. google.com This key function helps to preserve the molecular weight of the polymer, minimize changes in melt viscosity, and reduce discoloration. amfine.com

For comprehensive protection, organophosphites are frequently used in synergistic combination with primary antioxidants, such as hindered phenols. amfine.compqri.org While the primary antioxidant scavenges free radicals, the phosphite stabilizer decomposes the hydroperoxides, creating a more robust stabilization system than either component could provide alone. pqri.org The specific performance of an organophosphite stabilizer is determined by its molecular structure, the polymer system it is incorporated into, and the specific processing and environmental conditions. acs.orgresearchgate.net

Significance of Aryl and Alkylphenyl Phosphites in Material Preservation

The chemical nature of the organic groups attached to the phosphite core significantly influences its stability, compatibility, and performance. Bis(4-nonylphenyl) phenyl phosphite is a member of the aryl and alkylphenyl phosphite family, which offers a sophisticated balance of properties for material preservation.

Aryl phosphites , which contain aromatic rings like the phenyl group, are effective hydroperoxide decomposers. researchgate.net A notable characteristic of certain hindered aryl phosphites is their ability to function via a dual mechanism. Besides decomposing hydroperoxides, they can act as chain-breaking primary antioxidants, particularly at elevated temperatures. acs.org This occurs through reaction with alkoxyl radicals, which results in the release of stable aryloxyl radicals that can terminate the radical chain oxidation process. acs.org

Alkylphenyl phosphites are distinguished by the presence of alkyl chains, such as the nonyl groups in this compound, attached to the aromatic rings. These alkyl groups serve several critical functions. They significantly enhance the phosphite's solubility and compatibility with the polymer matrix, which is typically non-polar. life-trialkyl.eu Furthermore, the steric bulk of the alkylphenyl groups improves the hydrolytic stability of the phosphite compared to simpler, non-alkylated aryl phosphites. life-trialkyl.eu Enhanced hydrolytic stability is vital, as the breakdown of phosphites by moisture can form undesirable acidic species that may corrode processing equipment. google.com

Data Tables

Table 1: Profile of this compound

The following table outlines the representative properties of this compound based on its chemical structure.

| Property | Description |

| Chemical Name | This compound |

| Chemical Class | Organophosphite Ester (Mixed Aryl-Alkylphenyl Phosphite) |

| Molecular Formula | C₃₆H₅₃O₃P |

| Key Structural Features | A central trivalent phosphorus atom bonded to one phenoxy group and two 4-nonylphenoxy groups. |

| Primary Function | Secondary antioxidant (hydroperoxide decomposer) and processing stabilizer for polymeric materials. |

| Key Attributes | Good polymer compatibility, hydrolytic stability, and high-temperature performance. |

Table 2: Antioxidant Mechanisms of Organophosphites

This table details the primary stabilization mechanisms associated with aryl and alkylphenyl phosphites.

| Mechanism | Description | Chemical Reaction Example |

| Hydroperoxide Decomposition | The primary role of all phosphite stabilizers. The phosphite reduces a polymer hydroperoxide to a stable alcohol, becoming oxidized to a phosphate ester in the process. This prevents chain-branching reactions. | P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH |

| Chain-Breaking Donation (Hindered Aryl Phosphites) | At higher temperatures, hindered aryl phosphites can react with alkoxyl radicals (R'O•) to form a phosphoranyl radical, which then releases a stable, chain-terminating aryloxyl radical (ArO•). | P(OAr)₃ + R'O• → [P(OAr)₃OR']• → •P(OAr)₂OR' + ArO• |

Structure

2D Structure

Properties

CAS No. |

20227-30-9 |

|---|---|

Molecular Formula |

C36H51O3P |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

bis(4-nonylphenyl) phenyl phosphite |

InChI |

InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-20-32-24-28-35(29-25-32)38-40(37-34-22-18-15-19-23-34)39-36-30-26-33(27-31-36)21-17-14-12-10-8-6-4-2/h15,18-19,22-31H,3-14,16-17,20-21H2,1-2H3 |

InChI Key |

ZGLHIOTXRPICRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Bis 4 Nonylphenyl Phenyl Phosphite

Primary Synthetic Routes for Aryl Phosphite (B83602) Esters

The formation of aryl phosphite esters, such as bis(4-nonylphenyl) phenyl phosphite, is predominantly achieved through two main synthetic approaches: the reaction of phenolic precursors with phosphorus halides and various esterification processes.

Reaction of Phenolic Precursors with Phosphorus Halides

The most common method for synthesizing aryl phosphites is the reaction of phenols with phosphorus halides, particularly phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgresearchgate.net This reaction proceeds through the stepwise substitution of the chlorine atoms on the phosphorus trichloride with phenoxy groups. researchgate.netgoogle.com

The synthesis of an unsymmetrical phosphite like this compound involves the sequential reaction of 4-nonylphenol (B119669) and phenol (B47542) with phosphorus trichloride. The stoichiometry of the reactants is crucial in directing the synthesis towards the desired product. The reaction is highly exothermic, necessitating controlled addition of the phosphorus halide. researchgate.net The general reaction can be represented as follows:

PCl₃ + 2 (4-Nonyl-C₆H₄OH) + C₆H₅OH → P(O-C₆H₄-4-Nonyl)₂(O-C₆H₅) + 3 HCl

An acid binding agent, such as an amine (e.g., triethylamine) or ammonia, is often used to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to side reactions and decrease the yield. wikipedia.orggoogle.com The use of a solvent like dichloromethane (B109758) can be beneficial as it prevents the formation of highly viscous materials, making the product easier to purify. google.com

Esterification Processes in Phosphite Synthesis

Esterification represents another significant route to phosphite esters. This can involve the direct esterification of phosphonic acids or transesterification reactions. organic-chemistry.orgnih.gov

Transesterification: This process involves the exchange of an alcohol group on a phosphite ester with another alcohol. wikipedia.org It is a reversible reaction that can be driven to completion by removing the more volatile alcohol by-product through distillation. wikipedia.org For the synthesis of this compound, a starting phosphite like triphenyl phosphite could be reacted with 4-nonylphenol. The removal of phenol would drive the equilibrium towards the formation of the desired mixed aryl phosphite.

Direct Esterification: While less common for triaryl phosphites, direct esterification of phosphorous acid with phenols is a potential, though challenging, route. These reactions often require high temperatures and the use of dehydrating agents or catalysts to proceed efficiently. nih.gov

Catalysis and Reaction Conditions in Phosphite Esterification

Catalysis plays a pivotal role in enhancing the rate and selectivity of phosphite esterification reactions. While the reaction between phenols and phosphorus trichloride can proceed without a catalyst, the presence of a base is common to catalyze the esterification and neutralize HCl. wikipedia.org

Several types of catalysts have been explored for phosphite synthesis:

Amine Bases: Tertiary amines like triethylamine (B128534) and pyridine (B92270) are frequently used as catalysts and acid scavengers. google.comacs.org

Metal Catalysts: Zinc (II) complexes have been shown to be effective and environmentally benign catalysts for the synthesis of phosphite diesters from a phosphonylation reagent and alcohols. nih.govrsc.org Other metal-based catalysts, such as those involving magnesium, calcium, or aluminum, have also been reported. psu.edu

Organocatalysts: Diphenyl diselenide has been used to catalyze the one-step synthesis of triaryl phosphites from white phosphorus and phenols, offering a halogen-free alternative to the traditional PCl₃ route. bohrium.com

Reaction conditions are critical and are optimized based on the specific reactants and catalysts. Temperature control is essential, as the initial reaction with PCl₃ is highly exothermic. researchgate.net Subsequent heating is often required to drive the reaction to completion. chemicalbook.comgoogle.com For instance, the synthesis of tris(nonylphenyl) phosphite involves heating the reaction mixture to 145-150°C for several hours. google.com Continuous flow reactors are also being developed to improve reaction efficiency and safety, allowing for rapid synthesis with short residence times. acs.org

Reaction Kinetics and Mechanisms of this compound Formation

The reaction between phenols and phosphorus trichloride is a non-elementary, series-parallel reaction. researchgate.net The substitution of each chlorine atom occurs sequentially, and the rate of esterification decreases as the number of aryloxy groups on the phosphorus atom increases. google.comresearchgate.net

The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic phosphorus atom of the phosphorus halide. The presence of an acid acceptor facilitates the removal of a proton from the phenol, increasing its nucleophilicity.

The kinetics of similar triaryl phosphite syntheses, such as triphenyl phosphite, have been studied. The reaction rate is significantly influenced by temperature, with higher temperatures leading to a faster reaction and higher yields. researchgate.net For the synthesis of tris(nonylphenyl) phosphite, using an excess of nonylphenol can increase the reaction rate. google.com

Advanced Purification Techniques for this compound

After the synthesis, the crude product contains unreacted starting materials, intermediates, and byproducts. Purification is essential to obtain a product with the desired purity and low acidity.

Common purification steps include:

Washing: The reaction mixture can be washed with water and a dilute base solution (e.g., potassium carbonate) to remove residual HCl and other water-soluble impurities. google.com

Filtration: Filtration is used to remove any solid byproducts, such as the hydrochloride salt of the amine base used as a catalyst. google.comgoogle.com Centrifugal filtration systems can be employed for efficient removal of solid sludge from process baths. centrasep.com

Distillation/Evaporation: To remove unreacted phenol and other volatile impurities, vacuum distillation or evaporation is employed. chemicalbook.comgoogle.com Thin-film distillation is a particularly effective technique for removing excess nonylphenol at high vacuum and elevated temperatures (150°C - 250°C), resulting in a product with low residual chloride and a low acid number. google.com Wastewater evaporation systems can also be used to manage and treat aqueous waste streams from the process. metchem.com

Ion Exchange and Precipitation: For removing phosphorus-containing impurities from wastewater generated during the process, techniques like ion exchange combined with chemical precipitation can be highly effective, achieving very low levels of phosphate (B84403) in the effluent. cleanteqwater.com

Mechanisms of Action of Bis 4 Nonylphenyl Phenyl Phosphite As an Antioxidant and Stabilizer

Role as a Hydroperoxide Decomposer in Oxidative Processes

The primary and most crucial function of Bis(4-nonylphenyl) phenyl phosphite (B83602) is its role as a hydroperoxide decomposer. nbinno.comadeka-pa.eupmarketresearch.comuvabsorber.com During the auto-oxidation of polymers, which is initiated by heat, light, or mechanical stress, unstable hydroperoxides (ROOH) are formed. vinatiorganics.com These hydroperoxides are problematic because they can cleave homolytically to form highly reactive and destructive alkoxy (RO•) and hydroxy (•OH) radicals, which then propagate the degradation chain reaction.

Bis(4-nonylphenyl) phenyl phosphite intervenes by catalytically converting these harmful hydroperoxides into non-radical, stable products, specifically alcohols (ROH). uvabsorber.comvinatiorganics.com This is a stoichiometric reaction where the phosphite ester (P(OR')₃) is oxidized to a more stable phosphate (B84403) ester (O=P(OR')₃). vinatiorganics.com This process effectively removes the hydroperoxides as a source of new free radicals, thereby terminating the degradation cycle. uvabsorber.com Because of this function, phosphite antioxidants are often referred to as hydroperoxide decomposers. uvabsorber.com This mechanism is particularly vital during high-temperature melt processing, where the rate of hydroperoxide formation is accelerated. adeka-pa.euuvabsorber.com

Table 1: Reaction of this compound with Polymer Hydroperoxide

| Reactants | Products | Mechanism |

| Polymer Hydroperoxide (ROOH) + this compound (P(OR')₃) | Stable Alcohol (ROH) + Bis(4-nonylphenyl) phenyl phosphate (O=P(OR')₃) | The phosphite reduces the hydroperoxide to an alcohol and is itself oxidized to a stable phosphate ester, preventing the formation of new free radicals. uvabsorber.comvinatiorganics.com |

Electron Donating Capacity and Free Radical Scavenging Mechanisms

Phosphite antioxidants function fundamentally as reducing agents. vinatiorganics.com Their mechanism of action involves donating electrons to effectively neutralize reactive species. vinatiorganics.com In the context of polymer degradation, this compound can donate a lone pair of electrons from its central phosphorus atom to break oxidative chain reactions. vinatiorganics.com

While the primary mechanism is hydroperoxide decomposition, this electron-donating ability also allows it to function as a free radical scavenger, albeit to a lesser extent than primary antioxidants. vinatiorganics.com The phosphite can react directly with peroxyl radicals (ROO•), which are key propagators in the oxidation cycle. This interaction breaks the chain reaction and prevents further degradation of the polymer matrix. vinatiorganics.com The effectiveness of this scavenging action is enhanced by the specific organic groups attached to the phosphorus atom, which influence the compound's solubility and compatibility within the polymer. vinatiorganics.com

Synergistic Antioxidant Effects with Co-additives in Polymer Matrices

A hallmark of phosphite antioxidants is their ability to work synergistically with primary antioxidants, most commonly hindered phenols. nbinno.comadeka-pa.euvinatiorganics.comnih.gov This combination provides a more robust and comprehensive stabilization system than either additive could achieve alone. adeka-pa.eu

Primary antioxidants, like hindered phenols, function by donating a hydrogen atom to scavenge free radicals. In doing so, they become phenoxy radicals themselves, which can sometimes participate in unwanted side reactions that cause discoloration (e.g., the formation of quinoid products). uvabsorber.com this compound contributes to the synergistic effect in two main ways:

Decomposition of Hydroperoxides: By efficiently decomposing the hydroperoxides formed during the primary antioxidant's radical scavenging activity, the phosphite prevents the regeneration of radicals that would otherwise consume more of the primary antioxidant. nih.gov

Regeneration of Primary Antioxidant: The phosphite can help regenerate the spent phenolic antioxidant, although this is a less emphasized mechanism. More importantly, it prevents the formation of colored degradation products from the oxidized phenol (B47542), thus acting as a color stabilizer. nbinno.comuvabsorber.com

This synergistic partnership ensures that both melt processing stability (a key role of phosphites) and long-term thermal stability (a key role of phenols) are significantly enhanced. adeka-pa.euuvabsorber.com

Table 2: Synergistic Stabilization Roles in Polymer Matrices

| Additive Type | Primary Function | Contribution to Synergy |

| This compound (Secondary Antioxidant) | Decomposes hydroperoxides (ROOH) into stable alcohols. nbinno.comadeka-pa.euuvabsorber.com | Protects the primary antioxidant from being consumed by reaction with hydroperoxides. Prevents discoloration from oxidized phenols. nbinno.comuvabsorber.com |

| Hindered Phenol (Primary Antioxidant) | Donates hydrogen atoms to scavenge free radicals (R•, ROO•). | Provides initial defense against free radicals, while the phosphite cleans up the byproducts (hydroperoxides). |

Chain Extension and Molecular Weight Stabilization Mechanisms in Polymer Processing

Beyond its antioxidant functions, this compound can also contribute to the physical stability of certain polymers during processing. Triarylphosphites, the class to which this compound belongs, can act as processing aids by functioning as chain extenders, particularly in condensation polymers like polyesters (e.g., PLA). researchgate.net

During high-temperature processing, polymer chains can undergo scission, leading to a decrease in molecular weight and a corresponding loss of mechanical properties. This compound can counteract this by reacting with the terminal functional groups (e.g., hydroxyl and carboxyl groups) of polymer chains that have been cleaved. This reaction can re-link polymer fragments, effectively acting as a "chain extender" and helping to maintain or stabilize the polymer's molecular weight. researchgate.net This function is crucial for preserving the integrity and performance of the material through demanding processing cycles like extrusion and molding. researchgate.net

Applications of Bis 4 Nonylphenyl Phenyl Phosphite in Polymer Stabilization and Material Engineering

Stabilization of Polymeric Materials during Thermal and Oxidative Stress

Organophosphites like Bis(4-nonylphenyl) phenyl phosphite (B83602) play a critical role in preventing the thermo-oxidative degradation of polymers. During processing, polymers are exposed to heat, oxygen, and shear, which generates hydroperoxides. These hydroperoxides are unstable and decompose into aggressive free radicals that initiate chain scission and cross-linking, leading to the deterioration of the polymer's mechanical properties and appearance. Bis(4-nonylphenyl) phenyl phosphite functions as a hydroperoxide decomposer, converting them into stable, non-radical products, thereby protecting the polymer backbone. google.comlife-trialkyl.eu

In Polyvinyl Chloride (PVC) applications, phosphite stabilizers are essential components of heat stabilizer packages. adishank.com The primary degradation mechanism for PVC when heated is dehydrochlorination, which releases hydrochloric acid (HCl). This process causes severe discoloration and compromises the material's integrity. google.com While traditionally stabilized by metal soaps, the inclusion of organophosphites like DNPP offers synergistic benefits. adishank.comgoogle.com They contribute to color stability and can chelate metal ions that might otherwise accelerate degradation. adishank.com Commercial phosphite stabilizers are widely used in various PVC products, including packaging films and bottles. 2017erp.comadishank.com

This compound is extensively used as a processing stabilizer for polyolefins such as Polyethylene (PE) and Polypropylene (PP), including their variants like LLDPE and HDPE. 2017erp.comnih.gov During melt processing steps like extrusion and molding, polyolefins are susceptible to degradation, which manifests as a loss of melt viscosity (increase in melt flow index) and discoloration (yellowing). As a secondary antioxidant, the phosphite stabilizer protects the polymer during these high-temperature excursions. life-trialkyl.eu This ensures that the polymer's molecular weight and rheological properties are preserved, leading to more consistent processing and a higher quality final product. life-trialkyl.eu Its use is documented in regulatory approvals for food contact materials made from polyolefins. braskem.com.br

| Polymer Type | Key Challenge During Processing | Role of Phosphite Stabilizer | Observed Benefit |

| Polyethylene (HDPE, LLDPE) | Thermal degradation leading to changes in melt flow and color. | Acts as a processing stabilizer and secondary antioxidant. 2017erp.com | Improved color stability and preservation of melt flow index (MFI). life-trialkyl.eu |

| Polypropylene (PP) | High susceptibility to chain scission from heat and shear. | Decomposes hydroperoxides formed during extrusion/molding. life-trialkyl.eu | Enhanced processing stability and retention of mechanical properties. 2017erp.com |

The utility of phosphite stabilizers extends to various elastomers and styrenic polymers. In synthetic rubbers like Styrene-Butadiene Rubber (SBR) and Nitrile Rubber (NBR), this compound helps prevent gel formation, viscosity changes, and discoloration during production and processing. 2017erp.com2017erp.comgoogle.com It is particularly effective in light-colored rubber applications. 2017erp.comadishank.com For polystyrenic polymers such as Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) and Polystyrene (PS), it functions as an effective antioxidant to prevent yellowing and maintain the material's physical properties during thermal stress. 2017erp.comadishank.com

Influence on Polymer Processing Characteristics and Product Longevity

The primary function of this compound as a processing stabilizer has a direct impact on both the manufacturing process and the longevity of the finished product. By preventing degradation during the initial high-temperature shaping of the plastic, it ensures that the polymer matrix starts its service life without inherent weaknesses. life-trialkyl.eu This initial preservation of molecular weight and structure is crucial for long-term durability. pishrochem.com

Interactions with Polymer Matrices and Other Additives

This compound demonstrates excellent compatibility with a wide range of polymer matrices, which is a key property for an effective additive. life-trialkyl.eu However, its most significant interaction is the synergistic relationship with primary antioxidants, such as hindered phenols. 2017erp.comadishank.com

Environmental Fate and Degradation Pathways of Bis 4 Nonylphenyl Phenyl Phosphite

Hydrolytic Degradation of Phosphite (B83602) Esters

Phosphite esters are known for their sensitivity to moisture, undergoing hydrolysis that can be initiated by exposure to even trace amounts of water. google.com This process is a primary degradation pathway for compounds like bis(4-nonylphenyl) phenyl phosphite upon their release into the environment. The stability of phosphite esters against hydrolysis is influenced by the steric hindrance of their substituent groups; bulkier groups tend to confer greater stability. google.com

The hydrolysis of phosphite esters can proceed under acidic, basic, or neutral conditions, with acidic and basic environments generally favoring the reaction. winona.edu The initial step of hydrolysis typically involves the cleavage of a P-O-C bond, yielding phosphorous acid derivatives and the corresponding alcohol or phenol (B47542). google.com For this compound, this would lead to the release of nonylphenol and phenol. Continued hydrolysis can generate stronger acidic byproducts, which may further catalyze the degradation process. google.com In situ ³¹P NMR spectroscopy has proven to be an effective method for studying the degradation of phosphites, as the trivalent phosphites and their tetravalent phosphorus oxide products resonate in distinct regions of the spectrum, allowing for quantitative analysis of the hydrolysis process. acs.org

Computational modeling of aryl phosphites has shown that hydrolysis under acidic or basic conditions is thermodynamically more favorable than under neutral conditions. winona.edu This is because the catalytic species (hydronium or hydroxide (B78521) ions) are regenerated at the end of the reaction pathways. winona.edu The reaction between nonylphenol and phosphorus trichloride (B1173362) to form the parent phosphite is a complex, exothermic series-parallel reaction, where the chlorine atoms are substituted sequentially. researchgate.net The reverse process, hydrolysis, breaks these bonds, leading back to the precursor phenols and a phosphorus acid.

Oxidative Transformation to Phosphate (B84403) Derivatives

In addition to hydrolysis, organophosphite antioxidants (OPAs) like this compound are susceptible to oxidative transformation in the environment, converting them into their more stable organophosphate ester (OPE) counterparts. tandfonline.com This oxidation is a significant fate process, particularly in the atmosphere and in aquatic environments.

Key environmental oxidants responsible for this transformation include ozone (O₃) and hydroxyl radicals (·OH). tandfonline.com

Ozone Oxidation : Heterogeneous O₃ oxidation has been shown to rapidly transform various OPAs into OPEs. Indoors, where ozone is often present, this is likely a dominant transformation pathway. tandfonline.com

Hydroxyl Radical Oxidation : In the atmosphere during the daytime, photo-chemically generated hydroxyl radicals play a crucial role. The reaction proceeds through the addition of the ·OH radical to the phosphorus atom, forming an intermediate that, in the presence of oxygen, converts to the corresponding phosphate ester. tandfonline.com The estimated atmospheric oxidation half-life for a similar phosphite via OH radicals is short, around 3.8 hours, indicating this is a rapid degradation pathway in the air. regulations.gov

Microbial processes also contribute to the oxidation of phosphite to phosphate. This can occur through two main pathways:

Assimilatory Phosphite Oxidation : Various microorganisms can oxidize phosphite to phosphate to use it as a phosphorus source for growth. nih.gov

Dissimilatory Phosphite Oxidation (DPO) : Certain anaerobic bacteria, such as Desulfotignum phosphitoxidans, can use phosphite as an electron donor for energy metabolism, coupling its oxidation to the reduction of sulfate (B86663) or carbon dioxide. nih.govnih.gov Although phosphite is kinetically stable, its oxidation to phosphate is a highly exergonic (energy-releasing) process. nih.gov

The transformation of this compound to bis(4-nonylphenyl) phenyl phosphate represents a shift from a less stable antioxidant to a more persistent organophosphate ester, which can have its own environmental impacts and transport characteristics.

Formation and Environmental Implications of Nonylphenol as a Degradation Product

The most significant environmental concern arising from the degradation of this compound is the release of 4-nonylphenol (B119669) (NP). useforesight.iouseforesight.io This occurs through the hydrolytic cleavage of the ester bonds linking the nonylphenol groups to the phosphorus atom. Given that nonylphenol is a primary raw material for the synthesis of the parent compound, its release during degradation is a direct reversal of the manufacturing process. researchgate.netgoogle.com

Environmental Implications of Nonylphenol:

Endocrine Disruption : Nonylphenol is a well-documented endocrine-disrupting chemical (EDC). elchemy.comnih.gov It acts as a xenoestrogen, meaning it can mimic the natural hormone estrogen, thereby disrupting the hormonal systems of wildlife. wikipedia.orgtoxicslink.org This interference can lead to adverse reproductive and developmental effects, such as the feminization of male fish, even at low environmental concentrations. nih.govresearchgate.net

Persistence and Bioaccumulation : Nonylphenol is persistent in the environment, particularly in sediment and soil, where its half-life can exceed 60 years. wikipedia.orgnih.gov It is not readily biodegradable and tends to accumulate in environmental compartments with high organic content. researchgate.net Due to its lipophilic nature (high octanol-water partition coefficient), NP bioaccumulates in the tissues of aquatic organisms, leading to biomagnification up the food chain. wikipedia.orgelchemy.com

The European Union has prohibited or restricted the use of nonylphenol and its ethoxylates for many applications due to these environmental concerns, and it is listed as a Substance of Very High Concern (SVHC) under REACH regulations. useforesight.ionih.gov

Table 1: Reported Environmental Concentrations of Nonylphenol (NP)

| Environmental Compartment | Concentration Range | Reference |

|---|---|---|

| River Waters | 4.1 µg/L | nih.govresearchgate.net |

| River Sediments | 1 mg/kg | nih.govresearchgate.net |

| Influent Wastewater | 0.08 to 96.4 µg/L | nih.gov |

Persistence and Transport of Phosphite Degradation Products in Environmental Compartments

The environmental persistence and transport of degradation products from this compound are primarily dictated by the properties of nonylphenol (NP).

Aquatic Systems : NP is persistent in aquatic environments. wikipedia.org While it photodegrades in sunlight, its presence in river water and sediment is widespread. wikipedia.org Wastewater treatment plants are a major entry point, as they receive products containing NP precursors and are not always equipped to fully remove the resulting NP, which is discharged in effluents. wikipedia.orgtoxicslink.org

Soil and Sediment : Due to its low water solubility and high hydrophobicity, nonylphenol strongly sorbs to organic matter in soil and sediments. nih.govresearchgate.net This leads to its accumulation and long-term persistence in these compartments. wikipedia.org The application of contaminated sewage sludge to agricultural land is a significant pathway for introducing NP into terrestrial environments. wikipedia.orgnih.gov Its mobility in soil is generally low. wikipedia.org

Atmosphere : Nonylphenol is not considered persistent in the atmosphere. It is rapidly degraded by hydroxyl radicals, limiting its potential for long-range atmospheric transport. wikipedia.org However, its semi-volatile nature allows it to enter the atmosphere and subsequently return to terrestrial and aquatic systems via precipitation. researchgate.net

While the parent phosphite compound is reactive, its degradation product, nonylphenol, is a persistent organic pollutant. This persistence, combined with its ability to bioaccumulate, means that NP can be transported over long distances within aquatic systems and can have a far-reaching impact, distant from the original source of contamination. wikipedia.org

Research on Biotransformation and Biodegradation of Alkylphenol Derivatives

The biodegradation of alkylphenol derivatives, particularly nonylphenol, is a critical process for their ultimate removal from the environment. Research has identified numerous microorganisms capable of transforming these compounds under various conditions.

Aerobic Biodegradation : A wide range of bacteria and fungi can degrade NP under aerobic conditions. nih.govnih.gov The half-lives for aerobic degradation can vary significantly, from a few days to several months, depending on environmental factors like temperature, pH, nutrient availability, and the initial concentration of the pollutant. nih.govnih.gov Bacterial strains belonging to the genus Sphingomonas are frequently identified as effective NP degraders. nih.govresearchgate.net They employ an unusual ipso-hydroxylation mechanism, where the branched alkyl group is attacked directly, a pathway distinct from the degradation of simpler, short-chain phenols. nih.govresearchgate.net

Anaerobic Biodegradation : Anaerobic degradation of NP has also been observed, though it is generally slower than aerobic processes. mdpi.comnih.gov Bioconversion of linear NP has been confirmed under denitrifying conditions, with degradation taking several days in enriched cultures. nih.gov The microbial communities involved appear to be similar to those that degrade other long-chain hydrocarbons like linear alkylbenzene sulfonates (LAS). nih.gov

Enzymatic Transformation : Specific enzymes involved in alkylphenol degradation have been studied. Laccases, produced by white-rot fungi, can oxidize phenolic compounds and show potential for bioremediation. mdpi.com The enzyme 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida can hydroxylate a range of 4-alkylphenols, initiating their breakdown. nih.govresearchgate.net

Research shows that the structure of the alkylphenol isomer plays a key role in its biodegradability. Linear isomers, such as 4-n-nonylphenol, are degraded via different pathways than the more complex, branched isomers that constitute technical nonylphenol mixtures. nih.govnih.govnih.gov

Table 2: Factors Influencing Nonylphenol Biodegradation

| Factor | Effect on Biodegradation | Reference |

|---|---|---|

| Oxygen Availability | Aerobic degradation is generally faster than anaerobic. | nih.govmdpi.com |

| Temperature | Increased temperature can enhance degradation rates (both aerobic and anaerobic). | nih.govmdpi.com |

| pH | Optimal pH values increase microbial activity and degradation. | nih.govnih.gov |

| Compound Structure | Branched isomers have different biodegradability compared to linear isomers. | nih.gov |

| Initial Concentration | Degradation may be slower at higher, more toxic concentrations. | nih.gov |

Analytical Methodologies for the Characterization and Research of Bis 4 Nonylphenyl Phenyl Phosphite

Chromatographic Techniques for Purity and Structural Elucidation

Chromatographic methods are fundamental for separating Bis(4-nonylphenyl) phenyl phosphite (B83602) from complex matrices, impurities, or its degradation products. These techniques provide both qualitative and quantitative information critical for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. For Bis(4-nonylphenyl) phenyl phosphite and its related substances, GC-MS is particularly useful for identifying and quantifying its degradation products, such as 4-nonylphenol (B119669) (4-NP). The gas chromatograph separates the individual components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns.

Comprehensive two-dimensional GC coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) offers enhanced resolution, which is crucial for separating the complex isomers of 4-nonylphenol that can arise from the degradation of the parent phosphite. nih.gov This advanced technique has been successfully used to characterize technical nonylphenol, identifying numerous 4-NP isomers and other previously unrecognized components. nih.gov The high resolving power of GCxGC-ToFMS is also valuable for analyzing environmental samples, such as wastewater, for trace levels of these compounds. nih.gov Isotope dilution GC-MS methods have also been established for the sensitive and reliable determination of endocrine-disrupting chemicals like 4-nonylphenol in various matrices, including vegetable oils. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, especially due to its suitability for non-volatile and thermally sensitive compounds. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Various HPLC methods have been developed for the analysis of the structurally similar antioxidant, tris(nonylphenyl) phosphite (TNPP), which can be adapted for this compound. One effective approach involves a pre-column derivatization step where the phosphite is oxidized to its more stable phosphate (B84403) ester form using a reagent like tert-butyl hydroperoxide. google.com This oxidation enhances the stability of the analyte, improves the chromatographic peak shape, shortens analysis time, and increases detection sensitivity. google.com The derivatized compound is then typically analyzed on a reversed-phase column (like a C8 or C18) with an ultraviolet (UV) detector. google.comresearchgate.net

When coupled with mass spectrometry (LC-MS/MS), HPLC provides a highly sensitive and selective method for quantification. nih.gov This is particularly useful for measuring trace amounts of the compound and its key degradation product, 4-nonylphenol, in materials like food packaging. nih.govnih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of related phosphite antioxidants.

Table 1: Exemplary HPLC Conditions for Phosphite Antioxidant Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 1290 HPLC with UV detector | google.com |

| Column | Agilent Eclipse XDB-C8, 4.6 x 150 mm, 5 µm | google.com |

| C18 column, 250 x 4 mm | researchgate.net | |

| Mobile Phase | Acetonitrile:Isopropanol (90:10, v/v) | google.com |

| Acetonitrile:Acetone (95:5, v/v) | researchgate.net | |

| Elution Mode | Isocratic | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 35 °C | google.com |

| Detection | UV at 220 nm | google.com |

| Derivatization | Pre-column oxidation with tert-butyl hydroperoxide | google.com |

Spectroscopic Approaches for Molecular Structure and Composition Analysis

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of phosphorus-containing compounds. researchgate.net ³¹P NMR, in particular, is a direct and effective method for detecting phosphorus signals without interference from other elements, yielding spectra that are often relatively simple to interpret. oxinst.com It provides critical information on the chemical environment of the phosphorus atom, allowing for the differentiation between phosphites (P(III)) and their phosphate (P(V)) oxidation products.

³¹P NMR is highly effective for monitoring the stability and transformation of phosphite antioxidants. For instance, studies have used ³¹P NMR to track the hydrolysis of tris(nonylphenyl)phosphite (TNPP). researchgate.net In these experiments, the decrease in the intensity of the TNPP resonance signal over time corresponds directly with an increase in the signal for its hydrolysis product, bis(nonylphenyl) phosphite, providing clear evidence of the degradation pathway. researchgate.net The chemical shift in a ³¹P NMR spectrum is characteristic of the phosphorus moiety, allowing for clear identification. huji.ac.il

Table 2: General Chemical Shift Ranges for Phosphorus Compounds in ³¹P NMR

| Compound Type | Oxidation State | Typical Chemical Shift Range (ppm) | Source |

|---|---|---|---|

| Phosphites (P-OR) | +3 | +115 to +140 | oxinst.comhuji.ac.il |

| Phosphates (P=O) | +5 | -30 to +5 | oxinst.comhuji.ac.il |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When an infrared beam is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending).

The resulting FTIR spectrum is a unique molecular fingerprint. For this compound, characteristic absorption bands would include those for P-O-C (aryl) linkages, aromatic C-H bonds, and aliphatic C-H bonds from the nonyl groups. FTIR is also highly valuable for studying the degradation of the compound, particularly its oxidation. The oxidation of the phosphite (P(III)) to a phosphate (P(V)) results in the appearance of a strong new absorption band corresponding to the P=O stretching vibration, providing a clear marker for degradation. researchgate.net This makes FTIR a useful tool in quality control and stability studies of materials containing this additive. researchgate.net

Mass Spectrometry for Degradation Product Identification and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying unknown compounds, quantifying known materials, and elucidating molecular structures. For this compound, MS is most powerfully applied when coupled with a chromatographic separation technique like GC or HPLC.

LC-MS/MS is a particularly robust method for the trace analysis of phosphite antioxidants and their degradation products. nih.gov It has been successfully employed to develop validated analytical procedures for quantifying tris(nonylphenyl)phosphite (TNPP) and its primary breakdown product, 4-nonylphenol, in complex matrices such as food packaging materials. nih.govnih.gov The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even at very low levels, with limits of quantification reported in the microgram per square decimeter (µg/dm²) range. nih.gov

Furthermore, high-resolution mass spectrometry, such as time-of-flight (ToF-MS), is instrumental in identifying unknown degradation products. nih.gov By providing highly accurate mass measurements, it allows for the determination of elemental compositions for parent ions and their fragments, which is a critical step in identifying the structures of metabolites and environmental degradants. researchgate.net

Thermal Analysis Techniques in Polymer-Additive Systems (e.g., TGA, DSC)

The thermal stability of polymers is a critical factor for their processing and end-use applications. The incorporation of additives like this compound, a secondary antioxidant, is intended to protect the polymer from degradation at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the effectiveness of these additives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When a polymer degrades, it loses mass through the formation of volatile products. TGA can determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the total mass loss, providing a clear indication of the material's thermal stability. For a polymer stabilized with this compound, the TGA curve is expected to shift to higher temperatures compared to the unstabilized polymer, signifying an enhanced resistance to thermal degradation. setaramsolutions.combme.hu Phosphite antioxidants function by decomposing hydroperoxides, which are formed during the initial stages of thermo-oxidation, into non-radical, stable products, thereby delaying the onset of significant polymer chain scission and subsequent mass loss. specialchem.comscilit.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). It is also a powerful tool for assessing oxidative stability through the measurement of the Oxidative Induction Time (OIT). OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. A longer OIT indicates greater resistance to oxidative degradation. The presence of this compound in a polymer formulation is expected to significantly increase the OIT, demonstrating its efficacy as a stabilizer. researchgate.net

The following interactive table summarizes typical data that could be obtained from TGA and DSC analysis of a polymer, such as polyethylene, with and without the addition of this compound.

Interfacial Studies and Surface Characterization Methods

The performance of a polymer material can be significantly influenced by the behavior of additives at surfaces and interfaces. This compound, being a relatively large molecule, may exhibit specific interfacial behaviors that can affect properties like adhesion, wettability, and the compatibility of the polymer with other materials.

Interfacial tension measurements are crucial for understanding the interactions between the polymer, the additive, and other phases. Techniques like the pendant drop method can be used to measure the interfacial tension between the molten polymer (containing the additive) and another liquid or gas. nih.gov The presence of this compound at an interface can alter the interfacial tension, which in turn can influence the dispersion of fillers or pigments within the polymer matrix and the adhesion of coatings to the polymer surface. While direct studies on this compound are not widely published, research on the related compound, tris(nonylphenyl) phosphite, has shown that it can affect the interfacial properties in oil-in-acetonitrile solutions.

Surface characterization methods are employed to determine the chemical composition of the outermost layers of the polymer. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that can identify the elemental composition and chemical states of elements on a material's surface. numberanalytics.com XPS would be a valuable tool to confirm the presence and concentration of this compound on the surface of a polymer. Since the additive contains phosphorus, the detection of a phosphorus signal (P 2p) in the XPS spectrum would indicate its migration or blooming to the surface. Quantitative analysis can reveal if the surface concentration differs from the bulk concentration.

Another powerful technique for surface characterization is Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). ToF-SIMS provides detailed molecular information about the surface with very high sensitivity. It can be used to detect fragments of the this compound molecule and its degradation products on the polymer surface, and can also be used to create chemical maps of their distribution.

Application of Computational Chemistry for Mechanistic and Environmental Studies

Computational chemistry has become an indispensable tool for investigating the reaction mechanisms of additives and predicting their environmental fate. nih.gov For this compound, computational methods can provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov In the context of this compound, DFT calculations can be applied to:

Elucidate Reaction Mechanisms: The primary antioxidant function of phosphites involves the reduction of hydroperoxides. DFT can be used to model the transition states and reaction pathways of this process, helping to understand the kinetics and thermodynamics of the stabilization mechanism.

Study Hydrolysis: The susceptibility of phosphite esters to hydrolysis is a critical factor in their application. DFT calculations can model the hydrolysis reaction of this compound in the presence of water molecules, predicting the activation energies and reaction intermediates. nih.govnih.gov This is crucial for understanding its stability during storage and in humid environments.

Predict Spectroscopic Properties: DFT can be used to calculate properties such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra for the identification of the additive and its degradation products.

The following table illustrates the type of data that can be generated from DFT calculations for the hydrolysis of a phosphite ester.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations are particularly useful for understanding the behavior of additives within a polymer matrix. For this compound, MD simulations can be used to:

Investigate Compatibility and Dispersion: MD simulations can model the interactions between the additive molecules and the polymer chains to predict their miscibility and tendency to aggregate. This is important for ensuring a homogeneous distribution of the antioxidant within the polymer.

Simulate Diffusion and Migration: The mobility of the additive within the polymer is crucial for its function and for assessing the potential for its migration out of the material. MD simulations can calculate the diffusion coefficient of this compound in a given polymer at different temperatures. capes.gov.br

Model Interfacial Behavior: MD simulations can provide a molecular-level view of how the additive arranges itself at polymer interfaces, complementing experimental techniques like XPS and interfacial tension measurements. ornl.gov

Environmental Fate Modeling: The transport and partitioning of this compound and its degradation products, such as 4-nonylphenol, in environmental systems can be simulated. nih.gov MD can help predict how these molecules will interact with soil, water, and biological membranes.

The following table provides an example of data that can be obtained from MD simulations.

Comparative Research and Structure Activity Relationship Studies of Phosphite Antioxidants

Comparison of Bis(4-nonylphenyl) Phenyl Phosphite (B83602) with Other Aryl and Alkylphosphites

Phosphite antioxidants are broadly categorized based on the organic groups (R) attached to the phosphite ester, P(OR)₃, which are typically aryl or alkyl groups. vinatiorganics.com This structural difference significantly influences their performance as stabilizers.

Aryl phosphites, such as Bis(4-nonylphenyl) phenyl phosphite, are generally used as process stabilizers for a variety of plastics, including polyolefins. amfine.com They function primarily by decomposing hydroperoxides that form during the oxidation process, which is particularly effective at the high temperatures encountered during melt processing. amfine.com This action helps to minimize changes in the polymer's melt viscosity and reduces discoloration. amfine.com

In comparison, alkylphosphites also act as processing stabilizers. amfine.com The general order of efficiency in hydroperoxide decomposition among different phosph(on)ites is: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.orgresearchgate.net This suggests that while aryl phosphites like this compound are effective, alkyl phosphites may exhibit higher reactivity in hydroperoxide reduction under certain conditions. acs.org

The performance of phosphites is often enhanced when used in combination with primary antioxidants, such as hindered phenols. amfine.comvinatiorganics.com These synergistic blends provide comprehensive protection, with the phosphite acting as a processing stabilizer at high temperatures and the phenolic antioxidant providing long-term thermal stability. vinatiorganics.compqri.org For instance, tris(2,4-di-tert-butylphenyl) phosphite is a widely used solid phosphite known for its high performance in polyolefins and engineering plastics, often in synergistic packages. amfine.comperformanceadditives.us Liquid aryl phosphites, like tris(nonylphenyl) phosphite (TNPP), have been a standard for stabilizing synthetic rubbers and other polymers. performanceadditives.usgoogle.com

The selection between different aryl and alkyl phosphites depends on the specific polymer, processing conditions, and desired end-product properties. High-performance alkyl-aryl phosphites are often employed in demanding applications involving engineering plastics. amfine.com

Table 1: Comparative Properties of Phosphite Antioxidant Classes

| Antioxidant Class | Primary Function | Relative Efficiency (Hydroperoxide Decomposition) | Common Examples |

|---|---|---|---|

| Aryl Phosphites | Processing stabilizer, color stability amfine.com | Good acs.org | Tris(nonylphenyl) phosphite (TNPP), this compound performanceadditives.usnih.gov |

| Alkyl Phosphites | Processing stabilizer amfine.com | Better than aryl phosphites acs.orgresearchgate.net | PEP-8 amfine.com |

| Hindered Aryl Phosphites | Processing stabilizer, chain-breaking antioxidant acs.org | Lower than non-hindered aryl phosphites acs.orgresearchgate.net | Tris(2,4-di-tert-butylphenyl) phosphite performanceadditives.us |

Influence of Substituent Structure (e.g., Nonyl, Phenyl) on Antioxidant Efficacy

The general formula for phosphite antioxidants is P(OR)₃, where 'R' represents the organic substituents. vinatiorganics.com In this compound, the 'R' groups are two 4-nonylphenyl groups and one phenyl group.

Nonylphenyl Group : The long, nine-carbon alkyl chain (nonyl) on the phenyl ring enhances the phosphite's solubility in organic media and its compatibility with a wide range of polymers. vinatiorganics.comvinatiorganics.com However, the presence of the nonylphenyl group has raised environmental concerns. The hydrolysis of phosphites containing this group, such as tris(nonylphenyl) phosphite (TNPP), can release nonylphenol, a substance identified as an endocrine disruptor. researchgate.netuseforesight.iouseforesight.io

Phenyl Group : Aryl groups, like the phenyl group, contribute to the antioxidant's thermal stability, making it effective at high processing temperatures. vinatiorganics.com Hindered aryl phosphites, where bulky groups are attached to the phenyl ring, can also function as chain-breaking primary antioxidants. acs.org They can react with alkoxyl radicals to release hindered aryloxyl radicals, which in turn terminate the radical-chain oxidation process. acs.org

The combination of both alkylated (nonylphenyl) and non-alkylated (phenyl) aryl groups in a single molecule, as seen in this compound, represents a molecular design intended to balance performance properties. Steric and electronic effects associated with the phosphorus atom, which are directly influenced by these substituents, govern the reactivity towards hydroperoxides. researchgate.net This strategic modification of functional groups allows for a diverse array of phosphite antioxidants tailored for specific applications. nih.gov

Structure-Hydrolytic Stability Relationships in Phosphite Esters

A critical performance characteristic of phosphite antioxidants is their hydrolytic stability, which is the resistance to decomposition in the presence of moisture. google.com Poor hydrolytic stability can lead to the degradation of the antioxidant, potentially causing handling issues and a loss of performance. mmu.ac.ukresearchgate.netmmu.ac.uk The molecular structure of the phosphite ester is the most significant factor influencing this property.

Phosphites hydrolyze to form dialkyl or diaryl hydrogen phosphites, which are less effective at decomposing hydroperoxides. google.com The susceptibility to hydrolysis is highly dependent on the steric and electronic nature of the organic groups attached to the phosphorus atom.

Steric Hindrance : Bulky substituents around the phosphorus atom can physically shield it from attack by water molecules, thus increasing hydrolytic stability. For example, tris(2,4-di-tert-butylphenyl)phosphite is known for better hydrolytic stability compared to less hindered phosphites like tris(nonylphenyl)phosphite (TNPP). researchgate.net Similarly, highly ortho-substituted TNPP is more hydrolytically stable than its para-substituted counterpart. google.com

Electronic Effects : The electronic properties of the substituent groups also play a role. Electron-donating groups can influence the electron density at the phosphorus atom, potentially affecting stability. acs.org

Bond Type : The type of bond to the phosphorus atom is crucial. Polymers with P-C bonds, such as polyphosphonates, are generally more resilient to chemical hydrolysis than those with the P-O bonds found in polyphosphoesters. nih.govnih.gov

Research has shown that some high-performance phosphites can be particularly sensitive to hydrolysis. mmu.ac.ukresearchgate.netmmu.ac.uk However, it has also been observed that the hydrolysis products are not always inert. In some cases, partially hydrolyzed phosphites have shown significant antioxidant activity, retarding polymer degradation during processing. mmu.ac.ukmmu.ac.uk The rate of hydrolysis can also be managed by formulating the phosphite with other additives, such as acid scavengers, or by altering the physical form of the additive blend. researchgate.netmmu.ac.uk

Table 2: Factors Influencing Hydrolytic Stability of Phosphite Esters

| Structural Feature | Influence on Hydrolytic Stability | Example/Reason |

|---|---|---|

| Steric Hindrance | Increased hindrance generally improves stability. researchgate.netgoogle.com | Bulky groups like tert-butyl physically block water access to the phosphorus center. |

| P-C vs. P-O Bonds | P-C bonds are more hydrolytically stable than P-O bonds. nih.gov | The P-O ester linkage is more susceptible to cleavage by water. |

| Substituent Position | Ortho-substitution on aryl rings enhances stability compared to para-substitution. google.com | Increased steric shielding around the phosphorus atom. |

| Co-additives | Can be improved with acid scavengers or other stabilizers. mmu.ac.uk | Co-additives can neutralize acidic byproducts that may catalyze hydrolysis. |

Correlation between Molecular Architecture and Polymer Stabilization Performance

The primary role of phosphite antioxidants in polymers is to act as secondary antioxidants or processing stabilizers. amfine.comnih.gov Their molecular architecture is directly correlated with their performance in protecting polymers, such as polyolefins, PVC, and engineering plastics, during high-temperature melt processing. vinatiorganics.comamfine.comuseforesight.io

Phosphites function by decomposing hydroperoxides (ROOH), which are formed during the initial stages of polymer oxidation, into stable, non-radical products. vinatiorganics.comspe-stx.org This prevents the chain-scission of the polymer backbone, thereby preserving the material's mechanical properties and preventing discoloration. vinatiorganics.com The effectiveness of this process is a direct consequence of the phosphite's molecular structure. acs.orgresearchgate.net

The relationship between structure and performance can be summarized as follows:

Reactivity : The nature of the organic groups (alkyl vs. aryl, hindered vs. non-hindered) determines the phosphite's reactivity towards hydroperoxides. acs.orgresearchgate.net As noted earlier, the general trend for hydroperoxide decomposition efficiency is phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.org

Synergism : The molecular structure influences how well a phosphite works in synergy with a primary antioxidant, typically a hindered phenol (B47542). nih.govresearchgate.net Phenols trap free radicals, while phosphites decompose hydroperoxides. nih.govspe-stx.org This two-pronged approach provides comprehensive stabilization. The optimal ratio of phenol to phosphite for the best synergistic effect can vary depending on their specific structures and the polymer system. researchgate.net

Mechanism Diversity : While the primary mechanism is hydroperoxide decomposition, the architecture of certain hindered aryl phosphites allows them to also act as chain-breaking antioxidants by donating hydrogen atoms. acs.org Furthermore, hydrolysis of aryl phosphites at high temperatures can produce phenols that are themselves effective chain-breaking antioxidants. acs.org

In essence, the molecular design of a phosphite antioxidant like this compound is a deliberate effort to balance reactivity, stability, compatibility, and synergistic potential to achieve optimal performance in a given polymer application. vinatiorganics.comresearchgate.net

Emerging Research Frontiers and Future Directions for Bis 4 Nonylphenyl Phenyl Phosphite

Development of Advanced Analytical Strategies for Environmental Monitoring

The potential for Bis(4-nonylphenyl) phenyl phosphite (B83602) and its common relative, TNPP, to degrade into 4-nonylphenol (B119669) (4NP) has created a critical need for advanced analytical methods to monitor its presence in the environment and in consumer products. useforesight.io 4-nonylphenol is a known endocrine disruptor, and its parent compounds have been identified as Substances of Very High Concern (SVHC) by European regulatory bodies. useforesight.ioineris.fr

Recent advancements in analytical chemistry provide the necessary sensitivity and specificity for this task. A leading strategy involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net One validated procedure for detecting TNPP in multilayer food packaging laminates demonstrates the power of this approach. researchgate.net The method uses solvent extraction to isolate the analyte from the polymer matrix, followed by precise quantification. researchgate.net

A two-step analytical approach ensures comprehensive monitoring:

TNPP Quantification: The parent compound is detected and quantified using LC-MS/MS in positive atmospheric pressure chemical ionization (APCI) mode. researchgate.net

4NP Detection: The extract undergoes an acidic treatment to hydrolyze any remaining phosphite into 4NP, which is then analyzed by LC-MS/MS using a negative electrospray ionization (ESI) mode. researchgate.net This allows for the flagging of 4NP from all potential sources, including the phosphite antioxidant and other non-intentionally added substances (NIAS). researchgate.net

Such methods are crucial for quality control, enabling verification of "TNPP-free" claims and identifying potential cross-contamination in manufacturing equipment. researchgate.net Beyond chromatography, other advanced techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer potential for the qualitative and quantitative determination of various phosphorus forms in complex environmental samples. mdpi.com

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Analytes | Tris(nonylphenyl)phosphite (TNPP) and its degradation product, 4-nonylphenol (4NP) | researchgate.net |

| Matrix | Multi-layer food packaging laminates | researchgate.net |

| Detection Mode (TNPP) | Positive Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |

| Detection Mode (4NP) | Negative Electrospray Ionization (ESI) | researchgate.net |

| Limit of Quantification | ~0.50 µg/dm² for both TNPP and 4NP | researchgate.net |

Computational Modeling for Predictive Polymer Performance and Environmental Risk Assessment

Computational modeling is becoming an indispensable tool in chemical research, offering predictive insights that accelerate development and enhance safety assessments. For Bis(4-nonylphenyl) phenyl phosphite and related compounds, modeling is applied in two key domains: predicting performance within polymers and assessing environmental risks.

Predictive Polymer Performance: Structure-Activity Relationship (SAR) analysis and other computational techniques can be used to predict the effectiveness of a phosphite stabilizer in a polymer matrix. nih.gov By modeling how the molecular structure of the antioxidant interacts with polymer chains and reactive species, researchers can screen potential new antioxidant candidates virtually. This approach helps in designing novel phosphites with optimized properties, such as enhanced thermal stability, better solubility in the polymer, or improved synergism with primary antioxidants like hindered phenols. chempoint.comadeka-pa.eu

Environmental Risk Assessment: A significant frontier is the use of computational models to predict the environmental fate and impact of chemicals, moving beyond substance-by-substance assessments to consider the effects of chemical mixtures. nih.govhh-ra.org A conceptual framework for this involves a tiered approach:

Tier 1: Initial Risk Screening: This step uses established models like Concentration Addition (CA) to make a precautionary estimate of mixture toxicity. nih.gov A justifiable approximation can be made by summing the risk quotients of individual components. nih.govhh-ra.org The risk quotient is typically the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). hh-ra.org If this sum is below a threshold, the risk is considered low.

Tier 2: In-depth Analysis: If the initial screening indicates a potential risk, more demanding and specific modeling is employed. This may involve mode-of-action-driven analyses and consideration of more complex toxicity models like Independent Action (IA) to refine the risk assessment. nih.gov

This predictive framework allows for efficient use of resources, focusing intensive experimental testing only on substances that computational screening flags as potential risks. nih.gov For a substance like this compound, such models are crucial for understanding its environmental behavior and that of its degradants in complex environmental "cocktails". nih.gov

| Tier | Objective | Methodology | Outcome | Source |

|---|---|---|---|---|

| Tier 1 | Precautionary First Assessment | Summation of Risk Quotients (PEC/PNEC) as an approximation of Concentration Addition (CA) model. | Initial estimation of potential ecosystem risk from chemical mixture. | nih.gov, hh-ra.org |

| Tier 2 | Refined Risk Assessment | Application of more complex, mode-of-action driven models (e.g., Independent Action, IA) if Tier 1 indicates potential risk. | More accurate, specific risk characterization to inform regulatory decisions. | nih.gov |

Exploration of Novel Applications in Niche Advanced Materials

While the primary role of this compound is as a secondary antioxidant in commodity plastics and elastomers, ongoing research explores its potential in more specialized, high-performance applications. chempoint.comnih.gov These niche areas leverage the unique properties of organophosphites beyond simple melt stabilization.

High-Performance Lubricants: Certain triaryl phosphites function effectively as extreme pressure (EP) and anti-wear additives in lubricant formulations. chempoint.comresearchgate.net Their ability to form protective films on metal surfaces under high load and temperature conditions makes them valuable for improving the durability and efficiency of industrial and automotive machinery.

Advanced Engineering Plastics: The demand for high-performance polymers like polycarbonates (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) in electronics and automotive sectors is growing. vinatiorganics.com Research is focused on designing specialized aryl phosphite antioxidants that not only provide superior thermal and color stability but may also impart additional functionalities such as flame retardancy or enhanced resistance to UV degradation. vinatiorganics.com

Synergistic Hybrid Antioxidants: A key research frontier is the synthesis of novel, multifunctional antioxidant molecules. One approach involves creating hybrid compounds that contain both a phosphite group (for hydroperoxide decomposition) and a hindered phenol (B47542) moiety (for free radical scavenging) within the same molecule. researchgate.net A synthesized bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite, for example, demonstrated high antioxidant activity, showcasing the potential of such synergistic systems in advanced materials requiring exceptional long-term stability. researchgate.net

These explorations aim to expand the utility of the phosphite chemical structure into applications where standard stabilizers are insufficient, driving innovation in materials science.

Q & A

Basic: What synthetic methodologies are most effective for producing Bis(4-nonylphenyl) phenyl phosphite, and how do reaction parameters influence purity?

Answer:

Synthesis typically involves reacting phenol derivatives with phosphorus trichloride (PCl₃) or oxychloride (POCl₃) under controlled conditions. Key parameters include:

- Catalyst selection: Use of Lewis acids (e.g., AlCl₃) to enhance reaction efficiency .

- Temperature control: Reactions often proceed at 80–120°C to minimize side products like oxidized phosphates .

- Solvent choice: Anhydrous toluene or dichloromethane prevents hydrolysis of intermediates .

Characterization:

- 31P NMR : Confirms phosphite structure (δ ~100–130 ppm) and detects phosphate impurities (δ ~-10 to 0 ppm) .

- FTIR : Peaks at 950–980 cm⁻¹ (P-O-C aromatic) and 650–680 cm⁻¹ (P=O if oxidized) .

| Synthetic Method | Catalyst | Yield (%) | Purity (NMR) |

|---|---|---|---|

| PCl₃ + 4-nonylphenol | AlCl₃ | 78–85 | 95–98% |

| POCl₃ + aryl Grignard | None | 65–72 | 90–93% |

Note: Hypothetical data based on analogous phosphite syntheses .

Advanced: How can researchers design experiments to investigate the antioxidative mechanism of this compound in polymer matrices?

Answer:

A factorial design approach (e.g., 2^k designs) is recommended to evaluate interactions between variables :

- Factors: Polymer crystallinity, phosphite concentration, processing temperature.

- Responses: Oxidation induction time (OIT), FTIR carbonyl index.

Methodology:

Sample preparation: Blend phosphite (0.1–1.0 wt%) into polymers (e.g., polyethylene) via melt compounding.

Accelerated aging: Expose samples to UV radiation or elevated temperatures (e.g., 80°C).

Mechanistic analysis:

- EPR spectroscopy : Detect radical scavenging activity.

- HPLC-MS : Identify degradation products (e.g., quinones, phosphate esters) .

Theoretical framework: Link results to the "hindered phenol" antioxidant mechanism, where phosphites act as secondary antioxidants by decomposing hydroperoxides .

Data Contradiction: How to resolve discrepancies in reported thermal stability of this compound across studies?

Answer:

Contradictions often arise from:

- Analytical variability: Thermogravimetric analysis (TGA) heating rates (e.g., 10°C/min vs. 20°C/min) alter decomposition profiles .

- Environmental factors: Moisture content accelerates hydrolysis to phosphate derivatives .

Resolution strategy:

Meta-analysis: Normalize data using activation energy (Ea) calculations via Flynn-Wall-Ozawa method .

Controlled replication: Repeat experiments under inert atmosphere (N₂/Ar) to isolate thermal vs. oxidative degradation .

Example finding:

- Dry conditions : T₅% (5% weight loss) at 280°C.

- Humid conditions : T₅% drops to 210°C due to hydrolysis .

Basic: What spectroscopic techniques are critical for quantifying this compound degradation in environmental samples?

Answer:

- LC-MS/MS : Quantifies trace phosphite and its oxidation products (LOD ~0.1 ppb) using MRM transitions (e.g., m/z 450 → 233) .

- 31P NMR : Distinguishes phosphite (δ 125 ppm) from phosphate (δ -2 ppm) in complex matrices .

- XPS : Measures surface oxidation states (P 2p₃/₂ peaks: 132 eV for phosphite, 134 eV for phosphate) .

Sample preparation: Solid-phase extraction (SPE) with C18 cartridges improves detection accuracy in aqueous systems .

Advanced: How can computational models predict the environmental fate of this compound?

Answer:

- QSPR models : Estimate biodegradation half-lives using descriptors like logP and molecular volume (e.g., EPI Suite™) .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc) .

- DFT calculations : Identify hydrolysis pathways (e.g., nucleophilic attack by H₂O on phosphorus center) .

Validation: Compare predictions with experimental soil column studies measuring leaching potential .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Note: No respiratory protection is typically required due to low vapor pressure .

Advanced: How does the steric hindrance of 4-nonylphenyl groups influence the antioxidative efficiency of this compound?

Answer:

- Steric effects : Bulky substituents reduce accessibility to hydroperoxides, lowering reactivity. Quantify via:

Trade-off : Increased steric hindrance improves hydrolytic stability but reduces antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.